molecular formula C9H9NOS B13191423 2-(Aminomethyl)-1-benzothiophen-4-ol

2-(Aminomethyl)-1-benzothiophen-4-ol

Katalognummer: B13191423
Molekulargewicht: 179.24 g/mol
InChI-Schlüssel: WBGZCGDKQQBZCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-1-benzothiophen-4-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-benzothiophen-4-ol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the reactions efficiently. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-1-benzothiophen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-1-benzothiophen-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-1-benzothiophen-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Aminomethyl)-1-benzothiophen-4-ol is unique due to its specific combination of functional groups and the benzothiophene core. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Eigenschaften

Molekularformel

C9H9NOS

Molekulargewicht

179.24 g/mol

IUPAC-Name

2-(aminomethyl)-1-benzothiophen-4-ol

InChI

InChI=1S/C9H9NOS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H,5,10H2

InChI-Schlüssel

WBGZCGDKQQBZCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=C(SC2=C1)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.